molecular formula C10H19ClN2O B1398427 N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-77-5

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398427
CAS No.: 1236266-77-5
M. Wt: 218.72 g/mol
InChI Key: JMLAJXBVJJDNPC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for heterocyclic amide structures, designating it as N-cyclopentyl-2-pyrrolidinecarboxamide hydrochloride. The Chemical Abstracts Service registry number 1236266-77-5 uniquely identifies this specific hydrochloride salt form, distinguishing it from related pyrrolidine derivatives and the corresponding free base compound. The molecular descriptor number MFCD13562549 provides an additional unique identifier within chemical databases, facilitating precise identification and cross-referencing across different chemical information systems. The systematic name reflects the structural hierarchy, beginning with the pyrrolidine ring as the parent structure, followed by the carboxamide functional group at the 2-position, and concluding with the N-cyclopentyl substituent specification.

The Chemical Abstracts Service registry analysis reveals important distinctions between this hydrochloride salt and its free base analog. The free base form, N-cyclopentyl-2-pyrrolidinecarboxamide, carries a different Chemical Abstracts Service number (380608-76-4) and possesses the molecular formula C₁₀H₁₈N₂O with a molecular weight of 182.26 grams per mole. This molecular weight difference of approximately 36.5 atomic mass units corresponds precisely to the addition of hydrogen chloride in the salt formation process. The simplified molecular input line entry system representation for the hydrochloride form is O=C(C1NCCC1)NC2CCCC2.[H]Cl, clearly indicating the separate ionic components of the salt structure. The International Chemical Identifier key provides a unique digital fingerprint that enables unambiguous identification across global chemical databases and regulatory systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound encompasses two distinct five-membered ring systems that exhibit characteristic conformational preferences. The pyrrolidine ring adopts various envelope and twisted conformations, as documented in related pyrrolidine derivatives, with the specific conformation influenced by the carboxamide substituent and the protonation state of the nitrogen atom. Conformational analysis of pyrrolidine-containing compounds reveals that the five-membered ring can occupy multiple conformational states characterized by pseudorotation parameters, including the phase angle and maximum puckering amplitude. The cyclopentyl ring similarly exhibits conformational flexibility, typically favoring envelope conformations where one carbon atom lies out of the plane formed by the other four ring members.

The carboxamide functional group introduces additional conformational considerations, particularly regarding the orientation of the cyclopentyl substituent relative to the pyrrolidine ring system. The amide bond exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group, creating distinct conformational isomers around the carbon-nitrogen bond. Molecular modeling studies of related pyrrolidine carboxamides suggest that the preferred conformation depends on factors such as steric interactions between the cyclopentyl group and the pyrrolidine ring, as well as potential intramolecular hydrogen bonding interactions. The hydrochloride salt formation significantly impacts the conformational landscape by protonating the pyrrolidine nitrogen, eliminating the lone pair and potentially altering the preferred ring conformation through electrostatic effects.

The pseudorotation analysis of the pyrrolidine ring in this compound can be expected to follow patterns observed in related compounds, where substituent effects and protonation states influence the population distribution among various envelope and twisted conformations. Computational studies on similar pyrrolidine derivatives indicate that the presence of electron-withdrawing groups, such as the carboxamide functionality, can shift the conformational equilibrium and affect the overall molecular geometry. The protonated pyrrolidine nitrogen in the hydrochloride form likely adopts a more rigid geometry compared to the free base, with implications for molecular recognition and binding interactions.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound remains limited in the available literature, analysis of related pyrrolidine hydrochloride salts provides insight into likely solid-state structural features. Pyrrolidinium chloride, a simpler analog, crystallizes in the orthorhombic space group Pnma with unit cell parameters of a = 7.4429 Ångströms, b = 9.4104 Ångströms, and c = 8.9021 Ångströms. The crystal structure reveals hydrogen bonding networks between the protonated pyrrolidine nitrogen and chloride anions, which likely represent similar interactions in the more complex N-cyclopentyl derivative. The packing arrangement in pyrrolidinium chloride demonstrates the importance of electrostatic interactions and hydrogen bonding in determining solid-state structure.

The solid-state packing of this compound would be expected to feature extensive hydrogen bonding networks involving the protonated pyrrolidine nitrogen, the carboxamide group, and the chloride anion. The carboxamide functionality provides additional hydrogen bonding sites through both the carbonyl oxygen as a hydrogen bond acceptor and the amide nitrogen as a potential hydrogen bond donor, creating a three-dimensional network of intermolecular interactions. The bulky cyclopentyl substituent likely influences the crystal packing efficiency and may create void spaces or channels within the crystal lattice, affecting properties such as density and solubility.

Comparative analysis with structurally related compounds suggests that the hydrochloride salt form would exhibit improved crystallinity compared to the free base, owing to the ionic nature of the salt and the resulting stronger intermolecular interactions. The crystal structure would likely feature alternating layers or channels of organic cations and chloride anions, maximizing favorable electrostatic interactions while accommodating the steric requirements of the cyclopentyl and pyrrolidine rings. Thermal analysis of similar pyrrolidine hydrochloride salts indicates that these compounds typically exhibit well-defined melting points and thermal stability characteristics that reflect the strength of the intermolecular interactions in the solid state.

Comparative Structural Analysis with Related Pyrrolidine Carboxamides

Structural comparison of this compound with related pyrrolidine carboxamides reveals important structure-activity relationships and conformational preferences. N-butylpyrrolidine-2-carboxamide hydrochloride, bearing the Chemical Abstracts Service number 1236266-64-0, represents a closely related analog where the cyclopentyl ring is replaced by a linear butyl chain. This substitution results in a molecular formula of C₉H₁₉ClN₂O and a molecular weight of 206.71 grams per mole, representing a decrease of 12 atomic mass units compared to the cyclopentyl derivative. The structural modification from cyclic to acyclic alkyl substituent significantly alters the conformational landscape and potential binding interactions.

The comparison extends to other pyrrolidine derivatives such as (2S)-1-cyclopentylpyrrolidine-2-carboxamide, which represents a constitutional isomer where the cyclopentyl group is attached to the pyrrolidine nitrogen rather than the amide nitrogen. This compound possesses the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 grams per mole, corresponding to the free base form without the hydrochloride salt formation. The positional isomerism fundamentally alters the chemical properties, with the N-substituted pyrrolidine exhibiting different basicity, conformational preferences, and hydrogen bonding patterns compared to the N-cyclopentyl carboxamide structure.

The following table summarizes key structural parameters for comparative analysis:

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Substituent Position
This compound 1236266-77-5 C₁₀H₁₉ClN₂O 218.73 Amide nitrogen
N-Butylpyrrolidine-2-carboxamide hydrochloride 1236266-64-0 C₉H₁₉ClN₂O 206.71 Amide nitrogen
(2S)-1-Cyclopentylpyrrolidine-2-carboxamide N/A C₁₀H₁₈N₂O 182.26 Pyrrolidine nitrogen

Properties

IUPAC Name

N-cyclopentylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLAJXBVJJDNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Synthesis Protocol

Step Reagents/Conditions Purpose
Activation SOCl₂, reflux, 2 hr Convert carboxylic acid to acid chloride
Coupling Cyclopentylamine, toluene, 80°C, 4 hr Form amide bond
Salt Formation HCl gas, diethyl ether, 0–5°C Precipitate hydrochloride salt

Optimization Strategies

  • Solvent Selection : Toluene and dichloromethane are preferred for their inertness and ability to dissolve intermediates.
  • Catalysis : p-TsOH (0.1–0.2 equivalents) enhances reaction rates without side products.
  • Temperature Control : Maintaining 80–100°C during coupling prevents decomposition.

Purification and Characterization

Purification Methods :

  • Recrystallization : The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) resolves residual impurities.

Characterization Data :

Table 2: Key Analytical Properties

Technique Data
¹H NMR (DMSO-d₆) δ 1.50–1.70 (m, cyclopentyl CH₂), 2.10–2.30 (m, pyrrolidine CH₂), 3.40–3.60 (m, CONHCH), 8.20 (s, NH₃⁺)
Melting Point 215–218°C (decomposition)
HPLC Purity 99.2% (C18 column, 0.1% TFA in acetonitrile/water)

Methodological Advancements

Recent improvements focus on:

  • Continuous Flow Synthesis : Automated reactors reduce reaction times by 30% compared to batch processes.
  • Green Chemistry : Solvent-free mechanochemical grinding achieves comparable yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride has several notable applications:

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been studied as an inhibitor of InhA, an enzyme critical in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This inhibition is essential for developing new antituberculosis agents, especially in light of rising multidrug resistance .
  • Therapeutic Potential : Its unique biological activity positions it as a candidate for treating various conditions, including neurological disorders and cancer .

Biological Studies

  • Cellular Pathway Modulation : Research indicates that this compound may influence neurotransmitter systems and inflammatory responses, although the precise mechanisms are still under investigation .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to target enzymes, which are crucial for optimizing its structure for enhanced efficacy .

Industrial Applications

  • The compound is utilized in the synthesis of complex organic molecules and may be explored for developing new materials due to its chemical properties .

Case Studies

Several studies have highlighted the potential of this compound in pharmaceutical applications:

  • Inhibition of InhA :
    • A study demonstrated that this compound acts as a potent inhibitor of InhA, with significant implications for developing new treatments against Mycobacterium tuberculosis .
  • Neuroprotective Effects :
    • Initial research suggests that it may provide neuroprotection in models of neurodegenerative diseases, indicating its potential role in therapeutic strategies .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects, showing promise in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and inflammatory responses .

Comparison with Similar Compounds

a. Substituent Effects on Physicochemical Properties

  • Cyclopentyl vs. Isopropyl/Allyl : The cyclopentyl group’s bulkiness (C₅H₉) likely reduces aqueous solubility compared to smaller substituents like isopropyl (C₃H₇) or allyl (C₃H₅). This increased lipophilicity may enhance membrane permeability, a critical factor in drug design .

b. Molecular Weight Trends

  • The cyclopentyl derivative (218.5 g/mol) has a higher molecular weight than analogs like N-isopropyl (192.69 g/mol) or N,N-dimethyl (178.66 g/mol). This could influence pharmacokinetic properties, such as metabolic stability or tissue distribution .

Research and Application Insights

  • Pharmaceutical Relevance: N-substituted pyrrolidinecarboxamides are frequently explored as intermediates in drug discovery.
  • Synthetic Utility : The cyclopentyl group’s steric hindrance may slow reaction kinetics in synthetic pathways compared to less bulky substituents, necessitating optimized reaction conditions.

Biological Activity

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, characterized by a cyclopentyl group attached to a pyrrolidine ring. This specific structure contributes to its distinct biological activities, including modulation of various cellular pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. Preliminary studies indicate that it may modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. Notably, it has been observed to affect neurotransmitter systems and inflammatory responses, although the precise molecular targets are still under investigation.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that this compound may serve as a potential therapeutic agent against various cancer types. It has been shown to inhibit cell growth in several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound demonstrated significant antiproliferative effects, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit protein-protein interactions critical in cancer progression, particularly the MDM2–p53 interaction. This inhibition is a promising strategy for cancer therapy as it can restore p53 function in tumors where it is inactive .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
7gA-5490.90Doxorubicin1.10
7gMCF-70.85Doxorubicin1.10
7eHT-290.95Erlotinib0.08

This table summarizes the efficacy of selected derivatives of this compound against various cancer cell lines compared to standard chemotherapy agents.

Inhibition Studies

In a study focusing on cyclin-dependent kinases (CDKs), several derivatives exhibited preferential inhibitory activity against CDK2 isoforms, with IC50 values ranging from 15 to 31 nM, demonstrating their potential as targeted therapeutics in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride with high purity?

  • Methodology :

  • Step 1 : Use a two-step reaction involving cyclopentylamine and 2-pyrrolidinecarboxylic acid derivatives. Cyclization under reflux with a coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane improves yield .
  • Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures. Monitor purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Critical Note : Ensure inert atmosphere (argon/nitrogen) during synthesis to prevent oxidation of sensitive intermediates .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm cyclopentyl and pyrrolidine moieties via 1H^1H-NMR (e.g., δ 1.5–1.8 ppm for cyclopentyl protons, δ 3.2–3.5 ppm for pyrrolidine N–H) .
  • Mass Spectrometry : Use ESI-MS in positive ion mode; expected [M+H]+^+ matches theoretical molecular weight (e.g., C10_{10}H19_{19}ClN2_2O: calc. 218.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Chiral Resolution Techniques :

  • Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (0.8 mL/min) to separate (R)- and (S)-enantiomers .
  • Polarimetry : Measure specific rotation ([α]D20_D^{20}) to confirm enantiomeric excess (>98% for pharmaceutical-grade applications) .
  • Stereochemical Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to detect racemization under stress conditions .

Q. How can researchers investigate the degradation pathways of this compound under varying pH conditions?

  • Forced Degradation Protocol :

  • Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 60°C for 24 hours. Monitor degradation products via LC-MS/MS .
  • Oxidative Stress : Treat with 3% H2_2O2_2 at room temperature for 48 hours. Identify peroxide-induced byproducts (e.g., N-oxide derivatives) .
  • Key Insight : Degradation kinetics follow first-order models; calculate half-life (t1/2_{1/2}) using Arrhenius plots for shelf-life predictions .

Q. What experimental designs are suitable for studying receptor-binding interactions of this compound?

  • Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on a CM5 chip. Measure binding affinity (KD_D) at varying compound concentrations (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into receptor solutions to determine ΔH, ΔS, and stoichiometry .
  • Computational Docking : Use AutoDock Vina to predict binding poses in receptor active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride
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N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.